5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring based on its name . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and substituents of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions and cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .Scientific Research Applications
Antihypertensive and Coronary Vessel Dilation Properties
Compounds similar to 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one have been studied for their antihypertensive effects and ability to dilate coronary vessels. These compounds, including 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, are prepared through specific condensation processes (Abernathy, 1978).
Photochemical Transformations
Various photochemical transformations of related dihydropyridines have been explored. For instance, the irradiation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones leads to the formation of nitrosophenylpyridines and other complex chemical structures (Görlitzer et al., 2002).
Antitubercular Agents
Certain unsymmetrical 1,4-dihydropyridine derivatives, such as 2,6-Dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, have shown potent antitubercular activities against Mycobacterium tuberculosis. This research indicates a new application of dihydropyridine compounds in treating tuberculosis (Gevariya et al., 2001).
Calcium Channel Antagonism
Studies on compounds structurally similar to this compound have included the synthesis of dihydropyridines as calcium channel antagonists. These compounds, by altering calcium channel functions, have potential therapeutic applications (Hadizadeh et al., 2002).
Crystal Structure Analysis
Crystallographic studies have been conducted on related dihydropyridine compounds to understand their molecular structure and conformation. This research contributes to the understanding of how structural aspects of these molecules relate to their biological activity (Wang et al., 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-4-3-7-13(11(8)15)9-5-1-2-6-10(9)14(16)17/h1-2,4-6H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVOLVUIJSODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)Cl)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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